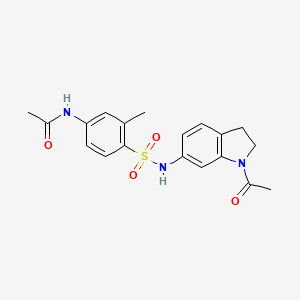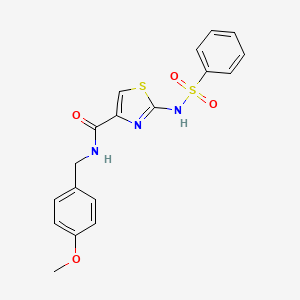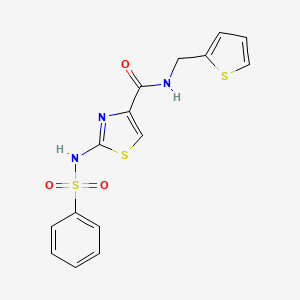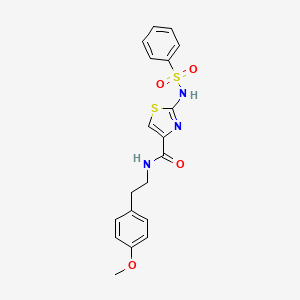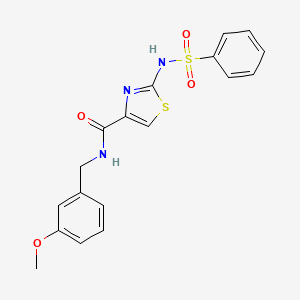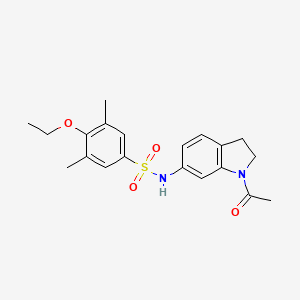
N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Vue d'ensemble
Description
N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide, also known as EIDD-2801, is a novel antiviral drug that has shown promising results in preclinical studies against a range of RNA viruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic.
Mécanisme D'action
N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a prodrug that is converted to its active form, N4-hydroxycytidine (NHC), by cellular enzymes. NHC is incorporated into viral RNA during replication, leading to lethal mutagenesis of the viral genome, which ultimately results in inhibition of viral replication. The mechanism of action of this compound is unique in that it targets the viral RNA rather than viral proteins, which makes it less susceptible to the development of resistance.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in preclinical studies, with no adverse effects observed at therapeutic doses. In addition, this compound has been shown to have good pharmacokinetic properties, with rapid absorption and distribution to target tissues. This compound has been shown to be effective in reducing viral load and improving clinical outcomes in animal models of viral infection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of a range of RNA viruses. In addition, the unique mechanism of action of this compound makes it less susceptible to the development of resistance. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for the development and application of N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide. First, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Second, further studies are needed to optimize the dosing regimen and to investigate the potential for combination therapy with other antiviral drugs. Third, the potential for the development of resistance to this compound needs to be monitored closely. Fourth, the use of this compound as a prophylactic agent for the prevention of viral infections should be explored. Finally, the potential for the development of this compound analogs with improved pharmacokinetic properties and antiviral activity should be investigated.
Applications De Recherche Scientifique
N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide has been extensively studied for its antiviral activity against a range of RNA viruses, including influenza, Ebola, and coronaviruses. In preclinical studies, this compound has demonstrated potent antiviral activity against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. In addition, this compound has shown efficacy against a range of other RNA viruses, including respiratory syncytial virus (RSV), chikungunya virus, and Venezuelan equine encephalitis virus.
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-26-20-13(2)10-18(11-14(20)3)27(24,25)21-17-7-6-16-8-9-22(15(4)23)19(16)12-17/h6-7,10-12,21H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHQYPQNINVTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-bromophenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203460.png)
![6-methyl-5-((4-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3203472.png)
![N-(2-methoxy-5-methylphenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3203477.png)

![N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3203486.png)
